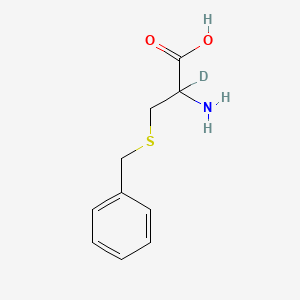

S-Benzyl(2-2H1)DL-cysteine

Description

Significance of Cysteine and its Derivatives in Biochemical Research

Cysteine, a semi-essential proteinogenic amino acid, holds a unique position in biochemistry primarily due to its thiol (-SH) side chain. This functional group is highly reactive and participates in a variety of crucial biological functions. It can form disulfide bonds, which are critical for stabilizing the three-dimensional structure of proteins. Beyond its structural role, cysteine is a precursor to the tripeptide glutathione, a major antioxidant that protects cells from oxidative damage. amerigoscientific.com

The versatility of cysteine has led to the synthesis of numerous non-natural derivatives to enhance or modify its inherent properties for research and therapeutic purposes. These derivatives are vital in fields like drug development, biotechnology, and material sciences. biosynsis.com For instance, N-acetylcysteine (NAC), a well-known derivative, is used as a mucolytic agent and is investigated for its role in treating conditions related to oxidative stress. In biotechnology, cysteine derivatives are employed in protein engineering to create proteins with improved stability and to attach therapeutic agents in bioconjugation strategies, such as in antibody-drug conjugates (ADCs). The modification of the cysteine molecule can alter its reactivity, solubility, and ability to interact with biological targets, making its derivatives invaluable tools for investigating and modulating biological pathways. ontosight.aiontosight.ai

Rationale for Deuterium (B1214612) Labeling at the 2-Position of S-Benzyl-DL-cysteine

The specific placement of a deuterium atom at the 2-position (or alpha-carbon) of S-Benzyl-DL-cysteine is a deliberate strategy for several advanced research applications.

One primary use for S-Benzyl(2-²H₁)DL-cysteine is as an internal standard for quantitative analysis using mass spectrometry. Because it is chemically almost identical to the unlabeled compound, it behaves the same way during sample extraction, purification, and ionization. However, its increased mass allows it to be distinguished from the natural analyte by the mass spectrometer, enabling precise quantification. nih.gov

Furthermore, deuterium labeling at a specific site is a powerful tool for investigating reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This difference leads to the "kinetic isotope effect," where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. By using S-Benzyl(2-²H₁)DL-cysteine in enzymatic or chemical reactions, researchers can determine if the cleavage of the hydrogen at the alpha-carbon is a rate-determining step in the mechanism. beilstein-journals.org Labeling at the α-position is particularly relevant for studying many amino acid metabolic pathways. nih.gov

Finally, S-Benzyl(2-²H₁)DL-cysteine serves as a specialized building block in chemical synthesis. It can be incorporated into larger molecules, such as peptides, to create specifically deuterated analogs. For example, it has been used in the synthesis of oxytocin (B344502) analogs where specific deuteration in the cysteine residues is required for detailed structural or metabolic studies. evitachem.com This site-specific labeling allows scientists to probe the function and fate of particular atoms within a complex biomolecule.

Interactive Data Table: Chemical Properties of S-Benzyl(2-²H₁)DL-cysteine

| Property | Value |

| Chemical Name | S-Benzyl(2-2H1)DL-cysteine |

| Synonyms | 2-Amino-2-deuterio-3-(phenylmethylsulfanyl)propanoic acid |

| CAS Number | 57866-70-3 |

| Molecular Formula | C₁₀H₁₂DNO₂S |

| Molecular Weight | 212.277 g/mol |

| Exact Mass | 212.07297658 |

| Density | 1.264 g/cm³ |

| Boiling Point | 379.2°C at 760 mmHg |

| Flash Point | 183.2°C |

| Data sourced from LookChem. lookchem.com |

Structure

3D Structure

Properties

CAS No. |

57866-70-3 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-amino-3-benzylsulfanyl-2-deuteriopropanoic acid |

InChI |

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/i9D |

InChI Key |

GHBAYRBVXCRIHT-QOWOAITPSA-N |

Isomeric SMILES |

[2H]C(CSCC1=CC=CC=C1)(C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N |

Origin of Product |

United States |

Synthesis and Isotopic Incorporation Strategies

Overview of S-Benzylcysteine Synthesis Methodologies

The synthesis of the parent compound, S-benzylcysteine, is a well-established process, typically involving the alkylation of cysteine's thiol group with a benzyl (B1604629) halide. A common method involves the reaction of L-cysteine with benzyl chloride in an alkaline medium, such as a sodium hydroxide/ethanol (B145695) mixture, to form S-benzylcysteine. The reaction proceeds via an SN2 mechanism where the deprotonated thiolate ion of cysteine acts as a nucleophile, attacking the benzyl chloride and displacing the chloride ion. Another approach is the Bucherer-Bergs reaction, which provides an alternative route through a hydantoin (B18101) intermediate. This method can offer advantages in terms of stereochemical control and is compatible with various protecting groups.

For the synthesis of the DL-racemic mixture, similar strategies can be employed starting from DL-cysteine. The choice of solvent and base is crucial to optimize the reaction yield and minimize side products. Aqueous or aqueous-ethanolic solutions are often used to dissolve the cysteine starting material.

| Method | Key Reagents | Typical Yield | Reference |

| Direct Alkylation | DL-cysteine, Benzyl chloride, NaOH, Ethanol/Water | 70-85% | |

| Bucherer-Bergs | DL-cysteine, Phthalic anhydride, KCN, (NH4)2CO3 | 60-75% |

Specific Approaches for Deuterium (B1214612) Introduction at the Alpha-Carbon (C-2 Position)

The introduction of a deuterium atom at the alpha-carbon of cysteine derivatives requires specific synthetic strategies that facilitate the exchange of the α-hydrogen.

Stereoselective and Stereospecific Synthesis of Labeled Cysteine Analogs

Achieving stereoselectivity in the synthesis of α-deuterated amino acids is critical for many applications. Several methodologies have been developed to produce enantiopure α-deuterated cysteine derivatives. One approach involves the deprotonation of a chiral bicyclic serine equivalent, followed by a selective deuteration step. nih.gov Another powerful technique is the diastereoselective addition of thiols to a chiral bicyclic dehydroalanine (B155165) derivative in the presence of a deuterated alcohol, which allows for site-selective deuterium incorporation at the Cα position. nih.govacs.org

Enzyme-catalyzed methods also offer high stereoselectivity. For instance, L-methionine γ-lyase has been used for the α- and β-deuteration of S-methylcysteine. acs.org While not directly for S-benzylcysteine, this highlights the potential of enzymatic systems. Dynamic kinetic resolution of racemic azlactones using organocatalysts in the presence of a deuterated alcohol (EtOD) has also proven to be a highly effective strategy for preparing enantiomerically pure α-deuterated chiral α-amino acids. rsc.org

A recent simple and efficient method for the enantioselective α-deuteration of various amino acids, including cysteine derivatives, involves the use of sodium ethoxide in deuterated ethanol (NaOEt in EtOD). nih.gov This method relies on the inherent chirality of the starting amino acid and avoids the need for external chiral sources, offering a high degree of deuteration and enantiomeric excess. nih.gov

| Method | Key Features | Deuterium Incorporation | Enantiomeric Excess (ee) | Reference |

| Chiral Bicyclic Dehydroalanine Addition | Diastereoselective addition of benzyl thiol in deuterated alcohol | High | High | nih.govacs.org |

| Dynamic Kinetic Resolution | Catalytic resolution of racemic azlactones with EtOD | High | High | rsc.org |

| Base-Catalyzed H/D Exchange | NaOEt in EtOD, relies on inherent chirality | >95% | 92-98% | nih.gov |

Application of Protecting Group Chemistry in Labeled Cysteine Derivative Synthesis

Protecting groups are indispensable in the synthesis of S-benzyl(2-2H1)DL-cysteine to prevent unwanted side reactions at the amino and carboxyl functionalities during the S-alkylation and α-deuteration steps. ucl.ac.ukrsc.org The choice of protecting groups is dictated by their stability under the reaction conditions and the ease of their removal.

For the amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.com The carboxyl group is often protected as a methyl or ethyl ester. google.com The benzyl group itself serves as a protecting group for the thiol functionality and is generally stable under many synthetic conditions. ucl.ac.ukrsc.org

In the context of α-deuteration using methods like base-catalyzed exchange, the protecting groups must be stable to the basic conditions. For example, an N-Boc protecting group is generally stable to the conditions used for α-deuteration. After the desired isotopic labeling is achieved, these protecting groups can be removed under acidic conditions to yield the final product. The concept of orthogonal protection is crucial when multiple protecting groups are used, allowing for the selective removal of one group in the presence of others. rsc.org

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

| Amino Group | tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA) | organic-chemistry.org |

| Amino Group | Benzyloxycarbonyl (Cbz) | Hydrogenolysis, strong acid | google.com |

| Carboxyl Group | Methyl/Ethyl Ester | Saponification (base), acid hydrolysis | google.com |

| Thiol Group | Benzyl (Bn) | Sodium in liquid ammonia, strong acid | ucl.ac.ukrsc.org |

Methodological Considerations in Synthesized Isotopic Compound Characterization

The characterization of this compound is essential to confirm its identity, purity, and the extent and position of isotopic labeling. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose.

¹H NMR is used to confirm the absence or significant reduction of the signal corresponding to the α-proton. The integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuterium incorporation. researchgate.net

²H NMR can directly detect the deuterium nucleus, providing unambiguous evidence of its presence and location in the molecule. nih.gov

¹³C NMR is also sensitive to isotopic substitution. The α-carbon signal will experience an isotope shift upon deuteration, and the coupling between ¹³C and ²H can be observed. nih.gov

Mass Spectrometry (MS) is another critical technique. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the labeled compound, confirming the incorporation of one deuterium atom. evitachem.com The isotopic distribution pattern in the mass spectrum provides a clear signature of the deuterated species.

Infrared (IR) Spectroscopy can also be used, as the C-D stretching vibration appears at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibration (around 2850-3000 cm⁻¹), providing further evidence of deuteration.

| Technique | Information Obtained | Reference |

| ¹H NMR | Absence/reduction of α-proton signal, quantification of deuteration | researchgate.net |

| ²H NMR | Direct detection of deuterium | nih.gov |

| ¹³C NMR | Isotope shift of α-carbon, C-D coupling | nih.gov |

| Mass Spectrometry | Confirmation of mass increase due to deuterium, isotopic distribution | evitachem.com |

| IR Spectroscopy | C-D stretching vibration | - |

Advanced Analytical Methodologies for Deuterated Cysteine Derivatives

Mass Spectrometry-Based Techniques for Isotopic Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds, offering high sensitivity and specificity.

Quantitative Analysis using Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. oup.comnih.gov This internal standard, in this case, a deuterated version of the analyte, allows for the accurate determination of the concentration of the native compound by measuring the ratio of the labeled to the unlabeled species. oup.comresearchgate.net The use of a stable isotope-labeled internal standard is essential for precise quantitative MS analysis, as it compensates for sample loss during preparation and variability in ionization efficiency. nih.gov This method is particularly valuable for complex biological matrices where significant sample variability can occur. oup.com

The accuracy of IDMS is founded on the principle that the labeled and unlabeled analytes behave nearly identically during extraction, chromatography, and ionization. oup.com By measuring the relative abundance of the ion signals corresponding to the native and the isotope-labeled compound, a precise quantification can be achieved. researchgate.net This approach has been successfully applied to quantify various metabolites and proteins in complex mixtures. oup.comresearchgate.net

Structural Elucidation via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. acs.org This capability allows for the confident identification of compounds and the elucidation of their structures. acs.orgnih.gov For deuterated derivatives like S-Benzyl-DL-cysteine, HRMS can confirm the incorporation of deuterium (B1214612) by the precise mass difference it imparts on the molecule. nih.gov

Tandem mass spectrometry (MS/MS) coupled with HRMS further aids in structural analysis by providing detailed fragmentation patterns. researchgate.net The fragmentation of the parent ion into smaller product ions reveals information about the molecule's connectivity and the location of the isotopic label. researchgate.netacs.org

Analysis of Fragmentation Patterns of Deuterated Cysteine Derivatives

The fragmentation patterns of deuterated cysteine derivatives in mass spectrometry provide valuable structural information. The presence of deuterium atoms can alter the fragmentation pathways or result in characteristic mass shifts in the fragment ions, confirming the site of deuteration. scispace.comrsc.org For instance, the fragmentation of S-benzyl-cysteine derivatives often involves cleavage of the C-S bond and the loss of the benzyl (B1604629) group. rsc.org In deuterated analogs, the mass of the resulting fragment ions will reflect the presence of the deuterium label.

A comparison of the mass spectra of the deuterated and non-deuterated compounds can help to elucidate the fragmentation mechanisms. scispace.com For example, a study on deuterated cysteine aimed to determine if a fragment at m/z 76 was produced by the loss of the carboxylic acid group. scispace.com While the specific fragmentation of S-Benzyl(2-2H1)DL-cysteine is not detailed in the provided results, the general principles of fragmentation analysis in deuterated compounds are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Deuterium NMR (2H NMR) for Positional Isotope Information

Deuterium (²H) NMR spectroscopy directly detects the deuterium nucleus, providing unambiguous information about the position of the deuterium label within a molecule. researchgate.net The chemical shift of the deuterium signal in a ²H NMR spectrum is identical to the proton signal in the corresponding ¹H NMR spectrum, allowing for straightforward assignment of the deuteration site. researchgate.net This technique is particularly useful for confirming the specific incorporation of deuterium at the C-2 position in this compound.

Kinetic isotope effects, which can be studied using deuterated compounds, can also be investigated using techniques related to NMR. researchgate.net

Multinuclear NMR (¹H, ¹³C, ¹⁵N) in Structural and Conformational Studies

Multinuclear NMR, including ¹H, ¹³C, and ¹⁵N NMR, provides a comprehensive picture of the molecular structure and conformation. nih.govnih.gov

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule and their connectivity. nih.govchemicalbook.com In S-Benzyl-DL-cysteine, characteristic signals for the aromatic protons of the benzyl group, the protons of the cysteine backbone, and the methylene (B1212753) protons of the benzyl group can be observed. chemicalbook.comchemicalbook.com The integration of these signals provides quantitative information about the number of protons in each environment. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. nih.govscielo.br For S-Benzyl-DL-cysteine, signals corresponding to the aromatic carbons, the carbonyl carbon, the alpha-carbon, and the beta-carbon of the cysteine moiety, as well as the methylene carbon of the benzyl group, would be expected. nih.gov

¹⁵N NMR: Nitrogen-15 NMR can be used to study the nitrogen atom of the amino group in cysteine derivatives, providing insights into its chemical environment and involvement in hydrogen bonding or other interactions.

The combination of these multinuclear NMR techniques allows for a complete and unambiguous assignment of the structure of this compound. nih.govnih.gov

Chromatographic Separations in Conjunction with Spectroscopy (LC-MS, GC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) is a powerful tool for the analysis of complex mixtures, offering high sensitivity and selectivity. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in the study of deuterated cysteine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for the analysis of non-volatile and thermally labile compounds like amino acids and their derivatives. For instance, the analysis of S-methyl-l-cysteine (SMC) and its sulfoxide (B87167) (SMCSO) in human plasma and urine has been successfully achieved using LC-MS/MS with isotope-labeled internal standards. mdpi.com This approach provides excellent linearity and low limits of detection, making it suitable for quantitative studies in biological matrices. mdpi.com The use of deuterated internal standards, such as S-Benzyl-DL-cysteine-2,3,3-d₃, is a common practice to ensure accuracy in quantification. medchemexpress.com High-resolution mass spectrometry (HRMS), particularly with an Orbitrap mass analyzer, allows for the precise determination of mass and elemental composition, which is crucial for identifying and confirming the structure of deuterated compounds. mdpi.comnih.gov

In a typical LC-MS setup for cysteine derivatives, a C18 column is often employed for reversed-phase chromatography. The mobile phase usually consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and an additive like formic acid to improve ionization efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile compounds. However, amino acids are non-volatile and require derivatization prior to GC analysis to increase their volatility. sigmaaldrich.com A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts polar functional groups into more volatile silyl (B83357) derivatives. sigmaaldrich.com GC-MS has been effectively used to determine S-benzyl-N-acetyl-L-cysteine in urine as a marker for toluene (B28343) exposure, demonstrating the technique's utility in metabolic studies. nih.gov In this method, deuterium-labeled S-benzyl-N-acetyl-L-cysteine served as an internal standard for accurate quantification using selected ion monitoring (SIM). nih.gov

The table below summarizes typical parameters for the MS analysis of cysteine derivatives.

| Parameter | LC-MS | GC-MS |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Quadrupole, Ion Trap |

| Derivatization | Not always necessary, but can be used to improve separation and sensitivity. | Required (e.g., silylation, esterification). |

| Typical Analytes | Free amino acids, peptides, and their derivatives. | Volatilized derivatives of amino acids. |

Chiral Analysis Techniques for DL-Cysteine and its Labeled Derivatives

The separation of enantiomers is a critical aspect of amino acid analysis, as the biological activity of D- and L-forms can differ significantly. mdpi.com Chiral analysis of DL-cysteine and its derivatives, including deuterated forms, is primarily achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. This can be accomplished in two ways: using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For example, a Chiralcel OZ-3R column has been shown to effectively separate the enantiomers of N-acetyl-DL-cysteine derivatives. researchgate.net Pirkle-type CSPs, like the (R,R)-Whelk-O 1, operate on a π-donor-acceptor mechanism and are also effective for resolving cysteine derivatives. unige.ch Cyclodextrin-based and cyclofructan-based CSPs have also demonstrated good separation capabilities for various amino acid enantiomers. mdpi.com

Chiral Derivatization: This approach involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column. Reagents such as o-phthaldialdehyde (OPA) in combination with a chiral amine have been used for the pre-column derivatization of N-acetyl-DL-cysteine. researchgate.net Other approaches include using Boc-L-cysteine or other protected amino acids to form dipeptides that can be separated based on their different retention times. mdpi.com

The following table presents examples of chiral separation methods for cysteine derivatives.

| Technique | Chiral Selector/Reagent | Analyte | Key Findings | Reference |

| Chiral HPLC | Chiralcel OZ-3R (CSP) | N-acetyl-DL-cysteine derivatives | Complete enantioseparation with a resolution greater than 2.5. | researchgate.net |

| Chiral HPLC | (R,R)-Whelk-O 1 (CSP) | NBD-cysteine derivatives | Successful resolution of D and L forms under reversed-phase conditions. | unige.ch |

| Chiral HPLC | o-phthaldialdehyde/primary aliphatic amines (Derivatization) | N-acetyl-DL-cysteine | Effective enantioseparation on a Chiralcel OZ-3R column. | researchgate.net |

| UHPLC-MS/MS | (R)-(5-(3-isothiocyanatopyrrolidin-1-yl)-5-oxopentyl) triphenylphosphonium (NCS-OTPP) (Derivatization) | DL-Cysteine, DL-Homocysteine | Complete separation of enantiomers in saliva and urine. | nih.gov |

The development of sensitive and selective analytical methods is crucial for advancing our understanding of the roles of D-amino acids in biological systems. mdpi.com The combination of advanced chromatographic separation techniques with high-resolution mass spectrometry provides the necessary tools for the detailed analysis of deuterated cysteine derivatives like S-Benzyl(2-²H₁)DL-cysteine.

Applications in Biochemical and Metabolic Pathway Elucidation

Tracing Cysteine and Sulfur Metabolism Using Stable Isotope Tracers

Stable isotope tracers, such as S-Benzyl(2-2H1)DL-cysteine, are indispensable for mapping the complex network of reactions that constitute cysteine and sulfur metabolism. The benzyl (B1604629) group in S-Benzyl-DL-cysteine makes it a useful analog for studying specific enzymatic reactions and transport processes.

While direct studies detailing the use of this compound in tracing cysteine biosynthesis and catabolism are not extensively documented in publicly available research, the principle of using isotopically labeled amino acids is well-established. For instance, studies using other labeled compounds like ¹³C-serine and ¹³C-cystine have been instrumental in demonstrating that de novo cysteine synthesis is highly active in tissues like the liver and pancreas. nih.govnih.gov The introduction of a labeled compound like this compound would theoretically allow researchers to follow its conversion through various catabolic pathways, identifying the enzymes and intermediate metabolites involved. The breakdown of cysteine S-conjugates is a critical area of study, and S-benzyl-L-cysteine is known to be a substrate for enzymes like cysteine S-conjugate N-acetyltransferases.

The trans-sulfuration pathway is a key metabolic route for the synthesis of cysteine from methionine. This pathway involves the transfer of a sulfur atom and is crucial for maintaining cysteine homeostasis. While specific studies employing this compound to investigate this pathway are not readily found, the use of stable isotopes is a cornerstone of such research. These studies help to understand the flux through the pathway and how it is regulated. The direct sulfurylation pathway, another route for sulfur incorporation, can also be investigated using similar tracer methodologies.

Utilization of this compound as a Probe in Amino Acid Transport Studies

The transport of amino acids across cell membranes is a tightly regulated process mediated by specific transporter proteins. S-Benzyl-DL-cysteine has been identified as an inhibitor of the amino acid transporter ASCT2, suggesting it interacts with the substrate-binding site of the transporter. medchemexpress.com By using the deuterated form, this compound, researchers could quantify its transport kinetics and competitive inhibition of other amino acid transport systems with high precision. This information is vital for understanding how cells acquire essential amino acids and how this process might be altered in disease states.

Investigation of Metabolic Flux in Cellular Systems Using Isotopic Labeling

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a living cell. Stable isotope labeling is a fundamental component of these studies. nih.govnih.govmdpi.com While specific data on this compound is scarce, the general methodology involves introducing the labeled compound into a cellular system and monitoring the incorporation of the isotope into various downstream metabolites over time. This allows for the calculation of flux through different metabolic pathways, providing a dynamic view of cellular metabolism.

Studies on Endogenous and Exogenous Cysteine Pool Dynamics

Cells maintain a delicate balance between cysteine synthesized internally (endogenous) and that taken up from the environment (exogenous). Understanding the dynamics of these two pools is crucial for comprehending cellular responses to nutrient availability and oxidative stress. Isotopic tracers like this compound can be used to differentiate between these pools. By supplying labeled cysteine to cells, researchers can track its contribution to the total intracellular cysteine pool and its subsequent incorporation into proteins and other sulfur-containing molecules. This approach provides insights into how cells regulate cysteine uptake and synthesis to meet their metabolic demands.

Mechanistic Enzymology and Reaction Pathway Investigations

Probing Enzyme Mechanisms with Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs can provide significant insights into reaction mechanisms. wikipedia.org Deuterium (B1214612) KIEs (²H KIEs) are particularly common and well-understood, offering a sensitive probe for changes in bonding to hydrogen during a reaction. wikipedia.org

The metabolism of sulfur-containing amino acids, such as cysteine and methionine, involves a complex network of enzymatic reactions. nih.govnih.gov These pathways are crucial for protein synthesis, redox regulation, and the production of essential metabolites. nih.govresearchgate.net Deuterium-labeled substrates like S-Benzyl(2-²H₁)DL-cysteine can be employed to investigate the mechanisms of enzymes involved in these pathways.

By comparing the reaction rates of the deuterated and non-deuterated S-benzyl-DL-cysteine, researchers can determine the extent to which the C-H bond at the 2-position of the cysteine moiety is involved in the rate-determining step of an enzymatic reaction. A significant KIE (kH/kD > 1) would suggest that this bond is broken or significantly altered during this step, providing crucial evidence for the proposed catalytic mechanism. For instance, in reactions catalyzed by cysteine S-conjugate β-lyases, which are involved in the metabolism of xenobiotics, a deuterium KIE at the α-carbon could help elucidate the mechanism of β-elimination. nih.gov

Table 1: Theoretical Deuterium KIEs in C-H Bond Cleavage Reactions

| Reaction Type | C-H Bond Involvement in Rate-Determining Step | Expected kH/kD |

| Primary KIE | Bond is broken | 2 - 7 |

| Secondary KIE | Bond is not broken, but hybridization changes | 0.7 - 1.5 |

| No KIE | Bond is not involved | ~1 |

This table presents theoretical kinetic isotope effect values and may not reflect the exact experimental outcomes for the metabolism of S-Benzyl(2-²H₁)DL-cysteine.

Isotopically labeled compounds are invaluable for tracing the fate of molecules in complex biochemical pathways and for identifying transient reaction intermediates. S-Benzyl(2-²H₁)DL-cysteine can be used as a tracer in metabolic studies to follow the biotransformation of the cysteine backbone. The presence of the deuterium label allows for the unambiguous identification of metabolites derived from this specific substrate using techniques like mass spectrometry.

The use of such isotopic probes is a cornerstone of quantitative proteomic platforms for profiling cysteine reactivity, which can provide valuable information related to post-translational modifications. researchgate.netfigshare.com While these platforms often use isotopically tagged reagents to label cysteines within proteins, the principle of using isotopic labels to track and quantify specific molecular species is directly applicable to metabolic studies with S-Benzyl(2-²H₁)DL-cysteine.

Studies on Thiol-Mediated Biochemical Reactions

The thiol group of cysteine is highly reactive and participates in a wide array of biochemical reactions, including nucleophilic attacks, redox chemistry, and metal coordination. nih.gov S-benzyl-DL-cysteine, with its protected thiol group, serves as a model substrate to study enzymes that recognize the cysteine scaffold but may not require a free thiol for initial binding. The introduction of a deuterium atom at the 2-position in S-Benzyl(2-²H₁)DL-cysteine can subtly influence the electronic properties and vibrational frequencies of the molecule, potentially providing insights into enzyme-substrate interactions even when the C-H bond is not directly broken.

Enzymatic Derivatization and Biotransformation Studies

Enzymatic derivatization is a process where enzymes are used to modify a compound, often to facilitate its analysis or to produce new bioactive molecules. The biotransformation of S-benzyl-DL-cysteine has been a subject of study, with research indicating its metabolism through various pathways. documentsdelivered.comnih.gov For example, S-benzyl-L-cysteine can be metabolized to S-benzyl-L-cysteine sulfoxide (B87167) in the presence of oxygen and NADPH. sigmaaldrich.com

The use of S-Benzyl(2-²H₁)DL-cysteine in such studies allows for a more detailed investigation of the stereochemistry and mechanism of these enzymatic transformations. The deuterium label can act as a stereochemical marker, enabling researchers to track the fate of the hydrogen atom at the 2-position during the reaction. This information is critical for understanding the precise orientation of the substrate within the enzyme's active site and the mechanism of the catalytic process.

Table 2: Potential Biotransformation Products of S-Benzyl-DL-cysteine

| Enzyme Class | Potential Reaction | Product |

| Cysteine S-conjugate β-lyase | β-elimination | Pyruvate, Ammonia, Benzyl (B1604629) mercaptan |

| S-oxidase | Oxidation | S-benzyl-DL-cysteine sulfoxide |

| N-acetyltransferase | Acetylation | N-acetyl-S-benzyl-DL-cysteine |

This table outlines potential metabolic fates of S-benzyl-DL-cysteine, which can be investigated in more detail using its deuterated isotopologue.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation of Labeled Cysteine Derivatives

Molecular modeling and simulation techniques are employed to study the conformational dynamics and intermolecular interactions of S-Benzyl(2-²H₁)DL-cysteine. These methods can elucidate how the introduction of a deuterium (B1214612) atom at the C2 position influences the molecule's structure and its interactions with its environment.

The substitution of a protium (B1232500) atom with a deuterium atom at the C2 position is a subtle structural change. While it does not significantly alter the electronic structure, it does affect the vibrational frequencies of the C-H bond. This can have minor effects on the conformational preferences and dynamics of the molecule. MD simulations can be parameterized to account for the mass difference of the isotope, allowing for a detailed investigation of these subtle effects.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the behavior of cysteine derivatives. nih.gov In the solid state, S-Benzyl-L-cysteine exists as a zwitterion, and the N-H···O hydrogen-bonding network is a key determinant of the crystal packing. researchgate.netelsevierpure.com Molecular modeling can be used to analyze these hydrogen bonding patterns and predict how they might be subtly altered by the presence of the deuterium atom.

Table 1: Representative Conformational Data for S-Benzyl-L-cysteine

| Dihedral Angle | Conformation 1 (anti) | Conformation 2 (gauche) |

|---|---|---|

| N-Cα-Cβ-S | ~180° | ~60° |

| Cα-Cβ-S-CH₂ | Varies | Varies |

Note: This table represents idealized dihedral angles for the principal conformations. Actual values in different environments will vary.

Quantum Chemical Calculations for Reaction Mechanisms and Isotope Effects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for studying the reaction mechanisms involving S-Benzyl(2-²H₁)DL-cysteine and for quantifying the kinetic isotope effects (KIEs) associated with the deuteration.

These calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates. For reactions involving the cleavage of the C2-H bond, the substitution with deuterium is expected to lead to a primary kinetic isotope effect. The KIE is the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

The origin of the primary KIE lies in the difference in zero-point vibrational energies (ZPVE) of the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond due to the heavier mass of deuterium. In the transition state for a reaction where this bond is breaking, the vibrational frequency corresponding to the bond stretch is often diminished or absent. Consequently, the difference in ZPVE between the C-H and C-D bonds is smaller in the transition state than in the reactant. This leads to a higher activation energy for the deuterated compound and thus a slower reaction rate (kH/kD > 1).

Quantum chemical calculations can accurately predict the vibrational frequencies of the reactant and the transition state for both the protiated and deuterated species, allowing for a theoretical determination of the KIE. rutgers.edu These calculations are crucial for understanding the mechanisms of enzymatic and non-enzymatic reactions involving cysteine derivatives. For example, in reactions where a hydrogen atom is abstracted from the C2 position, the magnitude of the calculated KIE can provide evidence for the nature of the transition state.

Table 2: Theoretical Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds

| Bond | Stretching Frequency (cm⁻¹) | Zero-Point Vibrational Energy (kJ/mol) |

|---|---|---|

| C-H | ~2900-3000 | ~17.4-18.0 |

| C-D | ~2100-2200 | ~12.6-13.2 |

Note: These are typical approximate values and can vary depending on the specific molecular environment.

Furthermore, equilibrium isotope effects (EIEs) can also be calculated. rutgers.edu These arise from the effect of isotopic substitution on the equilibrium constant of a reaction and are also related to differences in vibrational frequencies between reactants and products.

Prediction of Spectroscopic Properties of Deuterated Compounds

Computational methods are widely used to predict the spectroscopic properties of molecules, and these techniques are particularly valuable for understanding the effects of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The substitution of hydrogen with deuterium significantly alters the NMR spectrum. Deuterium has a different gyromagnetic ratio and a nuclear spin of 1, compared to 1/2 for proton. This means that the deuterium nucleus resonates at a different frequency in an NMR experiment. While ¹H NMR would show the absence of a signal at the C2 position for S-Benzyl(2-²H₁)DL-cysteine, ²H NMR would show a signal corresponding to the deuterium nucleus.

More subtly, the presence of deuterium can cause small shifts in the chemical shifts of neighboring nuclei, known as isotope shifts. nih.gov Quantum chemical calculations can predict these isotope shifts in the ¹³C NMR spectrum. For S-Benzyl(2-²H₁)DL-cysteine, the ¹³C signal of the C2 carbon will be directly affected, and smaller shifts may be observed for the C1 (carboxyl) and C3 carbons. These calculations can aid in the assignment of complex NMR spectra.

Vibrational Spectroscopy (Infrared and Raman): The most significant effect of deuteration in vibrational spectroscopy is the shift of the C-H stretching frequency to a lower wavenumber (frequency) for the C-D bond. researchgate.net This is a direct consequence of the increased reduced mass of the C-D oscillator. DFT calculations can accurately predict the vibrational spectra of both the protiated and deuterated molecules. By comparing the calculated spectra, the specific vibrational modes associated with the C2 position can be identified. This is a powerful tool for interpreting experimental IR and Raman spectra and for confirming the site of deuteration.

Table 3: Predicted Vibrational Frequencies for S-Benzyl(2-²H₁)DL-cysteine

| Vibrational Mode | Predicted Frequency (Protiated) (cm⁻¹) | Predicted Frequency (Deuterated) (cm⁻¹) |

|---|---|---|

| C2-H Stretch | ~2950 | N/A |

| C2-D Stretch | N/A | ~2150 |

| C2-H Bend | ~1450 | ~1050 (C-D Bend) |

Note: These are representative values. The exact frequencies will depend on the computational method and basis set used.

By providing a detailed theoretical framework, computational chemistry complements experimental studies and offers a deeper understanding of the structure, reactivity, and spectroscopic properties of S-Benzyl(2-²H₁)DL-cysteine.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Stereospecific Isotopic Labeling

The utility of isotopically labeled compounds is intrinsically linked to the precision and efficiency of their synthesis. For S-Benzyl(2-2H1)DL-cysteine, future research is geared towards developing novel synthetic routes that offer stereospecific control over the placement of the deuterium (B1214612) atom. Current methods for deuterating amino acids can sometimes lead to racemization or partial labeling, which can complicate the interpretation of experimental results. mdpi.comnih.govnih.gov

Advancements in this area are focused on several key approaches:

Enzyme-Catalyzed Reactions: Leveraging the high stereospecificity of enzymes offers a promising avenue for producing enantiomerically pure, specifically labeled amino acids. nih.gov Biocatalytic methods could be designed to selectively introduce deuterium at the C-2 position of the cysteine backbone.

Metal-Catalyzed H/D Exchange: Transition metal-catalyzed hydrogen/deuterium exchange reactions under controlled conditions are being explored to achieve site-specific deuteration with high efficiency. mdpi.comresearchgate.net These methods often use D₂O as a cost-effective deuterium source. mdpi.com

Chiral Precursors: Synthesizing the target molecule from a deuterated chiral precursor is another strategy to ensure the stereochemical integrity of the final product. This multi-step approach allows for precise control over the location of the isotopic label.

The goal of this research is to create scalable, cost-effective protocols for producing highly pure, stereospecifically labeled S-benzyl-cysteine and other cysteine analogs. researchgate.net Such advancements will enhance the reliability of studies utilizing these compounds as tracers or probes. mdpi.com

| Synthetic Approach | Advantages | Challenges | Key Research Focus |

| Enzyme-Catalyzed Synthesis | High stereospecificity; Mild reaction conditions. | Enzyme availability and stability; Substrate scope limitations. | Discovery and engineering of novel enzymes for deuteration. |

| Metal-Catalyzed H/D Exchange | Direct labeling of target compounds; Potentially cost-effective. mdpi.com | Risk of racemization; Optimization of catalysts and reaction conditions. mdpi.com | Development of new catalysts with higher selectivity and activity. |

| Chiral Deuterated Precursors | High control over isotope position and stereochemistry. | Multi-step synthesis can be complex and time-consuming. | Designing efficient synthetic pathways for deuterated building blocks. |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The integration of stable isotope labeling with high-throughput "omics" technologies, such as metabolomics and fluxomics, provides a powerful platform for systems-level biological investigation. This compound can serve as a tracer to follow the metabolic fate of S-benzyl-cysteine within a cell or organism.

Metabolomics: In metabolomics studies, mass spectrometry (MS) is used to identify and quantify a large number of metabolites. nih.gov When cells are exposed to this compound, the deuterium label acts as a unique mass tag. This allows researchers to distinguish the exogenously supplied compound and its downstream metabolites from their unlabeled, endogenous counterparts. nih.govnih.gov This approach can reveal how S-benzyl-cysteine is processed by metabolic pathways and can help identify potential degradation products or novel biochemical transformations. nih.gov

Fluxomics: Metabolic flux analysis (MFA), or fluxomics, aims to quantify the rates of metabolic reactions within a biological system. By introducing this compound and monitoring the incorporation of the deuterium label into various metabolites over time, researchers can calculate the flux through specific pathways. This provides a dynamic view of cellular metabolism, revealing how metabolic networks adapt to different conditions or stimuli. The use of stable isotopes is central to deconvoluting complex transport and metabolic processes to gain a systems-level understanding. biorxiv.org

| Omics Technology | Application of this compound | Research Questions Addressed |

| Metabolomics | Tracer to identify and quantify metabolic derivatives. | What are the metabolic fates of S-benzyl-cysteine? Are novel metabolites produced? |

| Fluxomics | Probe to measure the rate of metabolic pathways involving cysteine analogs. | How does S-benzyl-cysteine affect the flux through sulfur metabolism pathways? How do cells regulate these pathways? |

Design and Application of New Research Tools Based on Deuterated Cysteine Analogs

Beyond its role as a metabolic tracer, this compound and other deuterated cysteine analogs can be foundational in the design of novel research tools. The introduction of deuterium can subtly alter the physicochemical properties of a molecule, an effect known as the kinetic isotope effect (KIE), which can be exploited experimentally.

Probing Enzyme Mechanisms: The KIE can be used to investigate the rate-limiting steps of enzyme-catalyzed reactions. If the bond to the deuterium atom at the C-2 position is broken during the reaction's rate-determining step, the reaction will proceed more slowly compared to the non-deuterated version. This allows researchers to gain detailed insights into enzymatic mechanisms. nih.gov

Quantitative Proteomics: In proteomics, stable isotope labeling is a key strategy for accurate protein quantification. nih.gov While not a direct application for a free amino acid analog, the principles are relevant. Methods like CysQuant use light and heavy isotopologues of reagents that react with cysteine residues to quantify changes in cysteine oxidation states and protein abundance. nih.govresearchgate.net Deuterated cysteine analogs could be used in cell culture (stable isotope labeling by amino acids in cell culture, SILAC) to study the lifecycle and modifications of cysteine-containing proteins.

NMR Spectroscopy: Deuteration is often used to simplify complex Nuclear Magnetic Resonance (NMR) spectra of large biomolecules like proteins. mdpi.comresearchgate.net While perdeuteration can lead to a loss of important information, selective deuteration of specific amino acids can help in assigning signals and studying protein structure and dynamics. mdpi.comnih.gov Incorporating this compound could serve as a specific probe to study the binding and interaction of this molecule with its protein targets.

Broader Implications for Understanding Sulfur Biochemistry and Amino Acid Homeostasis

The study of this compound has broader implications for our fundamental understanding of sulfur biochemistry and amino acid homeostasis. Sulfur is an essential element, and cysteine is a key player in numerous cellular processes, including protein synthesis, redox regulation, and the biosynthesis of various essential metabolites. nih.govnih.govnih.gov

Sulfur Assimilation and Metabolism: S-benzyl-L-cysteine is known to be an inhibitor of the sulfur assimilation pathway, specifically targeting enzymes like O-acetylserine (thiol) lyase. nih.govpreprints.org Using the deuterated analog allows researchers to trace the inhibitor's path and pinpoint its interactions within the metabolic network. This can help to precisely map the flow of sulfur through various biosynthetic pathways and understand how cells respond to disruptions in this critical process.

Amino Acid Homeostasis: Cells maintain a balanced concentration of intracellular amino acids, a state known as homeostasis. biorxiv.org This balance is crucial for processes like protein synthesis and cell signaling. biorxiv.org By introducing this compound, researchers can study the transport systems responsible for cysteine uptake and how the presence of an analog affects the intracellular pool of other amino acids. This provides insights into the mechanisms that cells use to sense and regulate amino acid levels. biorxiv.org

Ultimately, research utilizing deuterated cysteine analogs like this compound will contribute to a more complete picture of how cells manage sulfur-containing compounds and maintain metabolic equilibrium, which is fundamental to cellular health and disease.

Q & A

Q. Characterization :

- NMR : ¹H NMR will show the absence of the C-2 proton signal, confirming deuteration. ¹³C NMR and 2D HSQC can validate structural integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₂DNO₂S).

- Isotopic Purity : Use isotope ratio mass spectrometry (IRMS) to ensure >98% deuterium incorporation .

Q. Table 1: Key Synthesis and Characterization Parameters

| Parameter | Details |

|---|---|

| Protecting Group | Benzyl bromide |

| Deuteration Reagent | D₂O or deuterated benzyl derivatives |

| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane 3:7) |

| Key NMR Signals | ¹H NMR: δ 7.3 ppm (benzyl aromatic), absence of C-2 proton signal |

| HRMS Target | m/z 226.09 (C₁₀H₁₂DNO₂S) |

How should researchers handle and store S-Benzyl(2-²H₁)DL-cysteine to ensure stability and safety?

Methodological Answer:

- Handling :

- Use nitrile gloves and lab coats to avoid skin contact (risk of sensitization, H317) .

- Work in a fume hood to prevent inhalation of dust or vapors.

- Electrostatic discharge precautions: Ground equipment and avoid plastic containers .

- Storage :

- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C.

- Avoid incompatible materials: strong oxidizers (e.g., peroxides) and heavy metals .

Advanced Note : For long-term isotopic integrity, store deuterated compounds in deuterated solvents (e.g., DMSO-d₆) to prevent proton exchange .

What advanced analytical methods are suitable for quantifying S-Benzyl(2-²H₁)DL-cysteine in biological matrices?

Methodological Answer:

UHPLC-Q-Orbitrap HRMS :

- Derivatization : Use iodoacetamide to block thiol groups, enhancing ionization efficiency .

- Chromatography : HILIC column (2.1 × 100 mm, 1.7 µm), mobile phase: 0.1% formic acid in acetonitrile/water (95:5).

- Detection : Full scan at m/z 226.09 (²H₁ isotope) with ±5 ppm mass accuracy.

Isotopic Dilution Assay :

- Spike samples with ¹³C-labeled internal standards to correct for matrix effects .

Q. Table 2: UHPLC-Q-Orbitrap HRMS Parameters

| Parameter | Value |

|---|---|

| Column | HILIC (2.1 × 100 mm, 1.7 µm) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI+ |

| Resolution | 140,000 (FWHM at m/z 200) |

| LOQ | 0.1 ng/mL (in urine/saliva) |

How does deuteration at the C-2 position influence the coordination chemistry of S-Benzyl-DL-cysteine in nanoparticle functionalization?

Advanced Research Focus :

Deuteration alters electron density at the C-2 position, affecting ligand-metal interactions. For example:

- CdS Nanoparticle Synthesis : The –SH group of S-Benzyl(2-²H₁)DL-cysteine coordinates with Cd²⁺, while deuteration may reduce steric hindrance, enhancing nucleation kinetics .

- XPS Validation : Compare S 2p binding energy shifts in deuterated vs. non-deuterated ligands to assess electronic effects .

Contradiction Alert : Some studies suggest minimal isotopic impact on coordination, but kinetic isotope effects (KIEs) may manifest in reaction rates .

What role does S-Benzyl(2-²H₁)DL-cysteine play in tracing oxidative stress pathways via isotopic labeling?

Q. Advanced Methodology :

- Isotope Tracing : Administer deuterated cysteine to track glutathione (GSH) synthesis in oxidative stress models. Use HRMS to quantify ²H₁-GSH in tissues, correlating with ROS levels .

- Controlled Experiments : Compare ²H₁-GSH turnover rates in wild-type vs. glutathione synthase-deficient models to identify pathway bottlenecks .

Key Finding : In rat thrombosis models, DL-cysteine derivatives reduce erythrocyte retention in thrombi by 40% (p<0.01), suggesting ROS modulation .

How can S-Benzyl(2-²H₁)DL-cysteine enhance adsorption studies in environmental remediation?

Advanced Application :

Functionalize adsorbents (e.g., MgSiO₃) with deuterated cysteine to recover Pd(II) from acidic waste:

- Mechanism : –SH and –NH₂ groups bind Pd²⁺ via chelation. Deuteration improves stability in D₂O-based systems .

- Adsorption Capacity : Up to 120 mg Pd/g adsorbent at pH 3, with pseudo-second-order kinetics (R² > 0.98) .

Q. Table 3: Pd(II) Adsorption Performance

| Parameter | Value |

|---|---|

| Adsorbent | MgSiO₃-DL-cysteine |

| pH Range | 2–4 (optimal at 3) |

| Maximum Capacity | 120 mg/g |

| Regeneration Efficiency | >90% after 5 cycles (using 0.1 M HNO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.